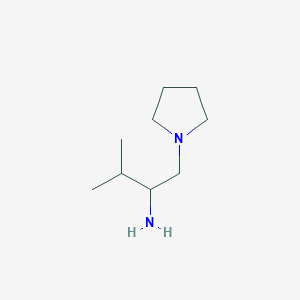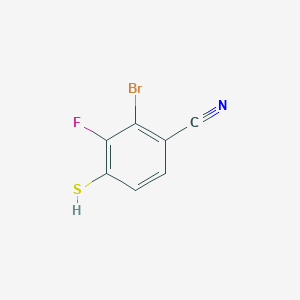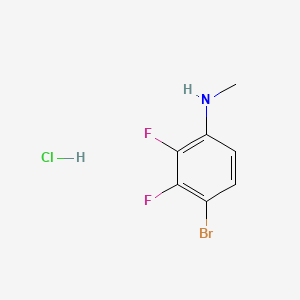
4-Chloro-3-trifluoromethylbenzoic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-trifluoromethylbenzoic anhydride is a chemical compound with the molecular formula C16H6Cl2F6O3 and a molecular weight of 431.11 g/mol . It is primarily used in research and development settings, particularly in the field of organic chemistry. This compound is known for its unique chemical properties, which make it valuable for various scientific applications.
Vorbereitungsmethoden
The synthesis of 4-Chloro-3-trifluoromethylbenzoic anhydride typically involves the reaction of 4-Chloro-3-trifluoromethylbenzoic acid with a dehydrating agent. Common dehydrating agents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
4-Chloro-3-trifluoromethylbenzoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4-Chloro-3-trifluoromethylbenzoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., dichloromethane, toluene), and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-trifluoromethylbenzoic anhydride is utilized in various scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drugs and therapeutic agents.
Material Science: Investigated for its potential use in the creation of novel materials with unique properties.
Chemical Biology: Utilized in studies involving enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-trifluoromethylbenzoic anhydride involves its reactivity as an electrophile. In reactions such as acylation, the compound reacts with nucleophiles (e.g., amines, alcohols) to form amides or esters. The electrophilic carbonyl carbon is attacked by the nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-3-trifluoromethylbenzoic anhydride can be compared with other similar compounds, such as:
4-Chloro-3-trifluoromethylbenzoic acid: The parent acid of the anhydride.
4-Chloro-3-trifluoromethylbenzoyl chloride: Another acylating agent with similar reactivity.
4-Chloro-3-trifluoromethylbenzoic ester: Formed by the reaction of the anhydride with alcohols.
The uniqueness of this compound lies in its ability to act as a versatile acylating agent, making it valuable for various synthetic applications.
Eigenschaften
CAS-Nummer |
1186194-96-6 |
|---|---|
Molekularformel |
C16H6Cl2F6O3 |
Molekulargewicht |
431.1 g/mol |
IUPAC-Name |
[4-chloro-3-(trifluoromethyl)benzoyl] 4-chloro-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C16H6Cl2F6O3/c17-11-3-1-7(5-9(11)15(19,20)21)13(25)27-14(26)8-2-4-12(18)10(6-8)16(22,23)24/h1-6H |
InChI-Schlüssel |
BGYYITZPEBFGQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)OC(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)](/img/structure/B13446414.png)
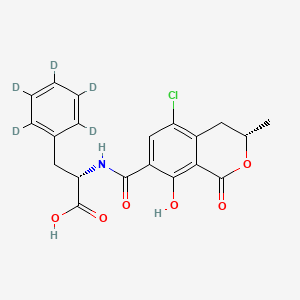

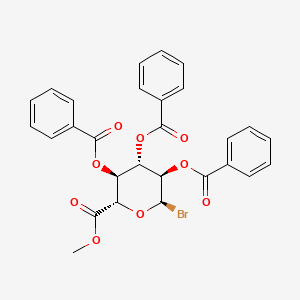
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]-thioureido}-ethyl)-thiourea](/img/structure/B13446433.png)


